Atovaquone-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWHQBCZFXBR-YNUDWXFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])C2=C(C3=CC=CC=C3C(=O)C2=O)O)([2H])[2H])C4=CC=C(C=C4)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675642 | |
| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217612-80-0 | |
| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Atovaquone vs. Atovaquone-d5: A Technical Guide to Understanding the Key Differences
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core differences between Atovaquone and its deuterated analog, Atovaquone-d5. The primary distinction lies in the isotopic substitution of five hydrogen atoms with deuterium in this compound, a modification that, while seemingly minor, imparts distinct properties that are leveraged in analytical and research settings. This guide will provide a comprehensive comparison of their physicochemical properties, delve into the analytical applications of this compound, and outline the mechanism of action of Atovaquone.
Physicochemical Properties: A Comparative Analysis
The fundamental difference between Atovaquone and this compound is the presence of five deuterium atoms in the latter, leading to a higher molecular weight. This isotopic substitution is the cornerstone of this compound's utility as an internal standard in bioanalytical assays. The table below summarizes the key physicochemical properties of both compounds.
| Property | Atovaquone | This compound |
| Molecular Formula | C₂₂H₁₉ClO₃ | C₂₂H₁₄D₅ClO₃[1] |
| Molecular Weight | 366.84 g/mol [2] | 371.87 g/mol [1] |
| Monoisotopic Mass | 366.0972 g/mol | 371.1337 g/mol [3] |
| Chemical Structure | 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione | 2-[trans-4-(4-Chlorophenyl)cyclohexyl-d5-]-3-hydroxy-1,4-naphthalenedione[1] |
| Primary Application | Antiprotozoal drug[4] | Isotope-labeled internal standard for analytical quantification of Atovaquone[3][5] |
| Mass Spectrometry (Q1/Q3 Transition) | m/z 365.0 → 337.2 (quantifier)[6] m/z 365.0 → 201.2 (qualifier)[6] | m/z 371.1 → 343.1 (quantifier)[6] m/z 371.1 → 203.1 (qualifier)[6] |
The Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of an analyte in a complex matrix like plasma. The ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. However, it must be distinguishable by the mass spectrometer.
This compound serves as an excellent internal standard for Atovaquone for the following reasons:
-
Similar Physicochemical Properties: Due to the minimal structural difference, this compound has nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to Atovaquone.
-
Mass Shift: The mass difference of 5 Daltons allows for clear differentiation between the analyte (Atovaquone) and the internal standard (this compound) by the mass spectrometer, without isotopic crosstalk.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations during sample preparation and analysis, leading to highly reliable results.
Experimental Protocol: Quantification of Atovaquone in Human Plasma using LC-MS/MS
The following is a detailed methodology for the quantification of Atovaquone in human plasma, utilizing this compound as an internal standard. This protocol is based on established and validated methods in the scientific literature.[3][5]
1. Sample Preparation:
-
To 10 µL of K₂-EDTA human plasma, add a known concentration of this compound internal standard solution.
-
Perform protein precipitation by adding a solution of acetonitrile, ethanol, and dimethylformamide (8:1:1 v/v/v).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate of 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: Maintained at 40°C.
3. Mass Spectrometry (MS) Conditions:
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gas and Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, collision gas, ion spray voltage, and temperature).
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte (Atovaquone) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of known concentrations of Atovaquone standards versus their concentrations.
-
The concentration of Atovaquone in the unknown plasma samples is then determined from the calibration curve.
Mandatory Visualizations
Atovaquone's Mechanism of Action: Inhibition of Mitochondrial Electron Transport Chain
Atovaquone exerts its antiprotozoal effect by targeting the mitochondrial electron transport chain, specifically the cytochrome bc1 complex (Complex III). This inhibition disrupts the synthesis of pyrimidines, which are essential for DNA and RNA replication in the parasite.
Caption: Atovaquone inhibits the cytochrome bc1 complex, disrupting pyrimidine synthesis.
Experimental Workflow for Atovaquone Quantification
The following diagram illustrates the typical workflow for quantifying Atovaquone in a biological matrix using this compound as an internal standard.
Caption: Bioanalytical workflow for Atovaquone quantification using an internal standard.
Logical Relationship: Atovaquone vs. This compound
This diagram illustrates the logical relationship between the structural difference of the two compounds and their distinct applications.
Caption: The isotopic difference dictates the distinct applications of Atovaquone and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-APCI mass spectrometric method development and validation for the determination of atovaquone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Atovaquone-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Atovaquone-d5 as an internal standard in the quantitative bioanalysis of the antiprotozoal drug, atovaquone. This document details the foundational principles of its application, supported by experimental data and protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Introduction: The Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly when employing LC-MS/MS, the use of an internal standard (IS) is critical for achieving accurate and precise measurements. An ideal internal standard is a compound that behaves chemically and physically as similarly as possible to the analyte of interest. It is added at a known concentration to all samples, calibrators, and quality controls before sample processing. The IS compensates for the variability that can be introduced during various stages of the analytical workflow, including sample extraction, potential matrix effects (ion suppression or enhancement), and fluctuations in instrument response.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in mass spectrometry-based quantification. By replacing one or more hydrogen atoms with its stable isotope, deuterium, a molecule is produced that is chemically identical to the analyte but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they co-elute chromatographically and experience similar extraction recovery and ionization efficiencies.
Atovaquone: A Brief Overview of its Mechanism of Action and Physicochemical Properties
Atovaquone is a hydroxynaphthoquinone that is effective in the prevention and treatment of Pneumocystis jirovecii pneumonia (PCP) and malaria. Its mechanism of action involves the inhibition of the mitochondrial electron transport chain at the level of the cytochrome bc1 complex (Complex III) in parasites.[1] This disruption leads to the inhibition of nucleic acid and ATP synthesis, ultimately leading to the death of the parasite.
Atovaquone is a highly lipophilic compound with low aqueous solubility. It is extensively bound to plasma proteins (>99%) and has a long elimination half-life of 2 to 3 days. These properties necessitate a robust and reliable analytical method for its quantification in biological matrices to support pharmacokinetic studies and therapeutic drug monitoring.
This compound as an Internal Standard: The Core Mechanism
The "mechanism of action" of this compound as an internal standard lies in its ability to mimic atovaquone throughout the entire analytical process, thereby ensuring reliable quantification. This compound, where five hydrogen atoms on the cyclohexyl ring have been replaced by deuterium, is an ideal internal standard for atovaquone for the following reasons:
-
Similar Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible change in the polarity, solubility, and protein binding characteristics of the molecule. This ensures that this compound has a similar extraction recovery to atovaquone from complex biological matrices like plasma.
-
Co-elution in Liquid Chromatography: Due to their near-identical chemical structures, atovaquone and this compound exhibit the same retention time in reverse-phase liquid chromatography.[2] This co-elution is crucial as it ensures that both compounds are subjected to the same matrix effects at the same time.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a significant source of error in LC-MS/MS analysis. Since atovaquone and this compound co-elute, any matrix effect that influences the ionization of atovaquone will have a proportional effect on the ionization of this compound. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a more accurate and precise measurement.
-
Distinct Mass-to-Charge Ratios (m/z): The primary difference between atovaquone and this compound is their molecular weight. This mass difference is easily resolved by the mass spectrometer, allowing for their simultaneous but distinct detection.
The following diagram illustrates the logical relationship underpinning the use of a stable isotope-labeled internal standard like this compound.
Experimental Protocols for Atovaquone Quantification using this compound
The following is a representative experimental protocol for the quantification of atovaquone in human plasma using this compound as an internal standard, based on validated LC-MS/MS methods.[2][3]
Materials and Reagents
-
Atovaquone reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, ethanol, and dimethylformamide
-
Formic acid
-
Human plasma (K2-EDTA)
-
Ultrapure water
Stock and Working Solutions
-
Atovaquone Stock Solution (1 mg/mL): Prepare by dissolving the appropriate amount of atovaquone reference standard in a suitable organic solvent (e.g., methanol).
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the atovaquone stock solution.
-
Working Solutions: Prepare serial dilutions of the atovaquone stock solution in a suitable solvent to create calibration standards and quality control (QC) samples. Prepare a working internal standard solution of this compound.
Sample Preparation (Protein Precipitation)
-
To a 10 µL aliquot of plasma sample, calibrator, or QC, add a known volume of the this compound working internal standard solution.
-
Add a protein precipitation solvent, such as a mixture of acetonitrile, ethanol, and dimethylformamide (8:1:1 v/v/v).[2]
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. A further dilution of the supernatant may be necessary depending on the sensitivity of the instrument.
The following diagram illustrates a typical experimental workflow.
References
- 1. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
Atovaquone-d5: A Technical Guide to Isotopic Labeling and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic labeling and stability of Atovaquone-d5, a deuterated analog of the antiprotozoal drug Atovaquone. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for pharmacokinetic and metabolic studies.
Introduction to Atovaquone and Isotopic Labeling
Atovaquone is a hydroxynaphthoquinone that is effective in the treatment of Pneumocystis jirovecii pneumonia and Plasmodium falciparum malaria.[1] It functions by inhibiting the mitochondrial electron transport chain.[1][2] Isotopic labeling, the replacement of an atom with its isotope, is a critical tool in drug development. Stable isotopes like deuterium (²H or D) are frequently incorporated into drug molecules to serve as tracers for quantification in metabolic studies.[3] Deuteration can also potentially alter the pharmacokinetic profile of a drug.[3] this compound is the deuterium-labeled version of Atovaquone.[3]
Isotopic Labeling of this compound
The deuteration of Atovaquone to produce this compound involves the selective replacement of five hydrogen atoms with deuterium atoms. The exact position of the deuterium atoms can vary depending on the synthetic route. A common labeling pattern involves the deuteration of the cyclohexyl ring.
General Synthetic Approach
While specific proprietary methods for the synthesis of this compound are not publicly detailed, the general synthesis can be inferred from established routes for Atovaquone. These multi-step syntheses often involve the coupling of a substituted cyclohexyl precursor with a naphthoquinone moiety.[4][5][6][7]
A plausible synthetic strategy for this compound would involve the use of a deuterated cyclohexyl precursor in the coupling reaction.
Experimental Protocol: Illustrative Synthesis of a Deuterated Precursor
A potential route to a deuterated cyclohexyl precursor could involve the following conceptual steps:
-
Reductive Deuteration: A suitable cyclohexanone precursor could be subjected to reductive deuteration using a deuterium source such as deuterium gas (D₂) and a catalyst (e.g., Palladium on carbon) or a deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄).
-
Activation: The resulting deuterated cyclohexanol would then be activated, for example, by conversion to a tosylate or a halide.
-
Further Elaboration: This activated precursor could then be used in subsequent steps to build the final 4-(4-chlorophenyl)cyclohexanecarboxylic acid-d5 analog required for coupling with the naphthoquinone core.
It is crucial to note that optimizing the reaction conditions to ensure high isotopic enrichment and chemical purity is a critical aspect of the synthesis.
Diagram: Conceptual Synthetic Pathway for this compound
Caption: A simplified diagram illustrating the key components in the synthesis of this compound.
Stability of this compound
The stability of an isotopically labeled compound is paramount for its use as an internal standard in bioanalytical assays and for its reliability in metabolic studies. The C-D bond is inherently stronger than the C-H bond, which can lead to increased metabolic stability.[8]
Forced Degradation Studies of Atovaquone
Forced degradation studies on the parent compound, Atovaquone, provide valuable insights into the potential stability of its deuterated analog. These studies subject the drug substance to harsh conditions to identify potential degradation pathways.
A study on the stability of Atovaquone under various stress conditions, as per ICH guidelines, revealed the following:[9][10]
| Stress Condition | Observations |
| Acidic | Slight degradation observed with heating.[9] |
| Alkaline | Slight degradation observed with heating.[9] |
| Oxidative (Peroxide) | Slight degradation observed with heating.[9] |
| Thermal | Stable under heat alone. |
| Photolytic | Stable under light exposure.[9] |
These findings suggest that the Atovaquone molecule is relatively stable. Given the increased strength of the C-D bond, this compound is expected to exhibit at least comparable, if not enhanced, stability under these conditions.
Potential for Deuterium Exchange
A critical consideration for deuterated compounds is the potential for deuterium-hydrogen (D-H) exchange. This can occur if the deuterium atoms are located at positions prone to exchange with protons from the surrounding medium (e.g., acidic or basic conditions). The labeling on a saturated carbocyclic ring, such as the cyclohexyl group in this compound, is generally considered stable against back-exchange under typical physiological and analytical conditions.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a comprehensive stability testing program should be implemented.
Protocol for Isotopic Purity and Stability Testing
Objective: To determine the isotopic purity of this compound and its stability under defined storage conditions.
Materials:
-
This compound reference standard
-
High-purity solvents (acetonitrile, methanol, water)
-
Buffers of various pH values (e.g., pH 2, 7, 10)
-
High-resolution mass spectrometer (HRMS) coupled with a liquid chromatography system (LC-MS)
Methodology:
-
Initial Isotopic Purity Assessment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Analyze the solution by LC-HRMS to determine the initial isotopic distribution and purity. The high mass accuracy allows for the quantification of the labeled compound.[11]
-
-
Stability Study Design:
-
Prepare solutions of this compound in different media:
-
Acidic buffer (e.g., 0.1 N HCl)
-
Neutral buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Alkaline buffer (e.g., 0.1 N NaOH)
-
Solvent (e.g., acetonitrile/water)
-
-
Store aliquots of these solutions under various conditions:
-
Refrigerated (2-8 °C)
-
Room temperature (25 °C/60% RH)
-
Accelerated (40 °C/75% RH)
-
Photostability chamber
-
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 3, 6 months), analyze the stored samples by LC-HRMS.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial time point to assess for degradation.
-
Monitor the isotopic distribution at each time point to evaluate for any D-H exchange. A shift in the isotopic pattern would indicate a loss of deuterium.
-
Diagram: Experimental Workflow for this compound Stability Testing
Caption: A flowchart outlining the key steps in a comprehensive stability study for this compound.
Metabolism and Degradation Pathways
Atovaquone is not significantly metabolized in humans and is primarily excreted unchanged in the feces.[12] This inherent metabolic stability is a key characteristic of the drug. While no major metabolites have been identified in humans, in vitro studies using microbial models have shown potential for metabolism to a carboxylic acid derivative.[13]
Diagram: Atovaquone Elimination Pathway
Caption: A diagram showing the major route of elimination for Atovaquone in humans.
Due to the kinetic isotope effect, where the C-D bond is cleaved more slowly than the C-H bond, this compound is expected to be even less susceptible to any minor metabolic processes that may occur.[8]
Conclusion
This compound is a valuable tool for pharmacokinetic and bioanalytical studies. The inherent stability of the Atovaquone molecule, supported by forced degradation studies, suggests that this compound is a robust and reliable internal standard. The placement of deuterium on the cyclohexyl ring is anticipated to be stable against back-exchange under physiological and standard analytical conditions. A well-designed stability program, as outlined in this guide, is essential to formally document the stability and isotopic integrity of this compound for its intended scientific applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medjpps.com [medjpps.com]
- 5. researchgate.net [researchgate.net]
- 6. A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures [ppj.org.ly]
- 7. Isolation, characterization, and synthesis of some process-origin impurities of Atovaquone, a renowned anti-malarial drug | Mapana Journal of Sciences [journals.christuniversity.in]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. almacgroup.com [almacgroup.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Microbial Metabolism of Atovaquone and Cytotoxicity of the Produced Phase I Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Understanding an Atovaquone-d5 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
A Certificate of Analysis (CoA) for a deuterated internal standard like Atovaquone-d5 is a critical document that assures its identity, purity, and quality. For researchers in drug development and related scientific fields, a thorough understanding of this document is paramount for ensuring the accuracy and reliability of experimental data. This compound, the deuterium-labeled version of the antimalarial agent Atovaquone, is frequently used as an internal standard in pharmacokinetic and metabolic studies.[1][2] This guide provides a detailed breakdown of the components of a typical this compound CoA, including data presentation, experimental protocols, and visual representations of key concepts.
Data Presentation: A Summary of Quantitative Data
The quantitative data presented in a CoA for this compound is typically organized into tables for clarity and ease of comparison. Below are representative tables summarizing the key analytical results.
Table 1: Identity and General Properties
| Test | Specification | Result |
| Product Name | This compound | Conforms |
| CAS Number | 1329792-63-3 | Conforms |
| Molecular Formula | C₂₂H₁₄D₅ClO₃ | Conforms |
| Molecular Weight | 371.87 g/mol | Conforms |
| Appearance | White to off-white solid | Conforms |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Chemical Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Enrichment | Mass Spectrometry | ≥ 98% Deuterium | 99.2% |
| Residual Solvents | GC-HS | Complies with ICH Q3C | Conforms |
| Water Content (by Karl Fischer) | Karl Fischer Titration | ≤ 0.5% | 0.2% |
| Inorganic Impurities (Sulfated Ash) | USP <281> | ≤ 0.1% | < 0.1% |
Table 3: Physical Characteristics
| Test | Method | Specification | Result |
| Melting Point | USP <741> | 196-200 °C | 198 °C |
| Solubility | Visual Inspection | Soluble in DMSO | Conforms |
Experimental Protocols: A Closer Look at the Methodologies
The analytical methods cited in a CoA are standardized procedures designed to provide accurate and reproducible results. The following sections detail the methodologies for the key experiments.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. For Atovaquone, various RP-HPLC (Reversed-Phase HPLC) methods have been developed and validated.[3][4][5][6]
-
Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A detector measures the concentration of each component as it elutes from the column.
-
Instrumentation: A standard HPLC system consists of a solvent delivery system, an autosampler, a column oven, and a UV-Vis detector.
-
Chromatographic Conditions (Representative Example):
-
Column: A common choice is a C18 column (e.g., Thermo Hypersil BDS C18, 250mm x 4.6mm, 5µm).[3][5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) is often used.[5] The ratio can be isocratic (constant) or a gradient (changing over time).
-
Flow Rate: A typical flow rate is between 1.0 and 1.5 ml/min.[3][5]
-
Detection Wavelength: Atovaquone has a strong UV absorbance, and detection is often performed at wavelengths such as 251 nm, 254 nm, 283 nm, or 287 nm.[3]
-
Injection Volume: A small volume, typically 20 µl, of the sample solution is injected.[5]
-
Data Analysis: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
-
Mass Spectrometry for Isotopic Enrichment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For isotopically labeled compounds like this compound, it is essential for determining the degree of deuterium incorporation.
-
Principle: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field. The ions are then separated based on their mass-to-charge ratio. A detector measures the abundance of each ion.
-
Methodology:
-
Sample Introduction and Ionization: The this compound sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[7]
-
Mass Analysis: The mass analyzer separates the deuterated (M+5) and non-deuterated (M) ions.
-
Data Analysis: The isotopic enrichment is calculated by comparing the intensity of the ion corresponding to this compound with the intensities of the ions corresponding to the unlabeled Atovaquone and other isotopic variants.[8][9] This method provides a precise measure of the percentage of deuterium in the molecule.
-
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
Residual solvents are organic volatile chemicals used or produced in the manufacturing of drug substances.[10] Gas Chromatography-Headspace (GC-HS) analysis is a specialized and widely used technique for their detection and quantification, ensuring compliance with guidelines such as ICH Q3C.[11]
-
Principle: The sample is placed in a sealed vial and heated to a specific temperature. The volatile solvents in the sample partition into the gas phase (headspace) above the sample. A sample of this gas is then injected into a gas chromatograph for separation and detection.[10] This indirect injection method minimizes matrix interference.[11]
-
Instrumentation: A gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID) is typically used.[12][13]
-
Analytical Parameters (General Example):
-
Column: A mid-polarity column, such as a DB-624, is often used for its broad applicability in separating a range of solvents.[14]
-
Carrier Gas: Nitrogen or helium is used as the carrier gas.
-
Temperatures: The oven temperature is programmed to ramp up to ensure the separation of solvents with different boiling points. The injector and detector temperatures are also controlled.
-
Sample Preparation: A known amount of the this compound sample is dissolved in a suitable high-boiling solvent, such as dimethyl sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI), in a headspace vial.[10][14]
-
Data Analysis: The presence and quantity of residual solvents are determined by comparing the chromatogram of the sample to that of a standard containing known amounts of the solvents.
-
Mandatory Visualizations
Chemical Structures and Relationship
The following diagram illustrates the chemical structure of Atovaquone and its deuterated analog, this compound, highlighting the positions of deuterium substitution.
Caption: Atovaquone and its deuterated form, this compound.
Workflow for Certificate of Analysis Generation
This diagram outlines the logical workflow from sample reception to the final issuance of the Certificate of Analysis for a chemical standard like this compound.
Caption: Workflow for generating a Certificate of Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. pharmahealthsciences.net [pharmahealthsciences.net]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. almacgroup.com [almacgroup.com]
- 11. GC-HS Analysis: High-Purity Solvents for Residual Solvent Testing - Insights & Innovations | Chemical Industry Blog by s d fine chem limited [sdfine.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. s4science.at [s4science.at]
- 14. chromatographyonline.com [chromatographyonline.com]
Atovaquone-d5: A Comprehensive Technical Guide to Safety and Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for Atovaquone-d5. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this isotopically labeled compound in a laboratory setting.
Compound Identification and Properties
This compound is a deuterated analog of Atovaquone, a well-established antiprotozoal agent. The incorporation of five deuterium atoms makes it a valuable internal standard for mass spectrometry-based bioanalytical methods, particularly in pharmacokinetic and therapeutic drug monitoring studies.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2-[trans-4-(4-Chlorophenyl)cyclohexyl-d5]-3-hydroxy-1,4-naphthalenedione | Santa Cruz Biotechnology |
| Synonyms | 566C80-d5; BW-566C-d5; Mepron-d5; Wellvone-d5 | Santa Cruz Biotechnology |
| CAS Number | 1329792-63-3 | Santa Cruz Biotechnology |
| Molecular Formula | C₂₂H₁₄D₅ClO₃ | Santa Cruz Biotechnology |
| Molecular Weight | 371.87 g/mol | Santa Cruz Biotechnology |
| Appearance | Yellow solid | Fisher Scientific |
| Melting Point | 216 - 219 °C (for non-deuterated Atovaquone) | Fisher Scientific |
| Solubility | Insoluble in water | Fisher Scientific |
| Storage Temperature | Store at -20°C | GlpBio |
Safety and Hazard Information
Table 2: Hazard Identification and Classification for Atovaquone
| Hazard Class | Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | GHS09 | Warning | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects. |
Source: Cayman Chemical Company SDS for Atovaquone
Precautionary Measures and Personal Protective Equipment (PPE)
To ensure the safe handling of this compound, the following precautions should be strictly adhered to:
-
Engineering Controls: Handle in a well-ventilated place, preferably in a chemical fume hood to avoid the formation of dust and aerosols.[2]
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact. Handle with gloves that have been inspected prior to use.[2]
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be worn.
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]
First Aid Measures
In the event of exposure, the following first aid procedures should be followed:
-
After Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]
-
After Skin Contact: Immediately wash off with soap and plenty of water. Take off contaminated clothing immediately and consult a doctor.[2]
-
After Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] For long-term storage, it is recommended to store at -20°C.[4]
-
Incompatible Materials: Avoid strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas may be formed.[3]
Experimental Protocols: Use of this compound as an Internal Standard in LC-MS/MS Analysis
This compound is primarily used as an internal standard in the quantitative analysis of Atovaquone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed methodology adapted from a validated bioanalytical method for the determination of Atovaquone in plasma.[5]
Preparation of Stock and Working Solutions
-
This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in dimethylformamide (DMF). Sonicate for 10 minutes to ensure complete dissolution.[5]
-
Atovaquone Calibration Standard Stock Solution: Prepare a stock solution of Atovaquone at a concentration of 10 mg/mL in DMF. Sonicate for 10 minutes.[5]
-
Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by diluting the stock solutions in an appropriate solvent, such as a mixture of acetonitrile, ethanol, and DMF.[5]
Sample Preparation: Protein Precipitation
-
Aliquoting: To a 10 µL aliquot of plasma sample (calibration standard, QC, or unknown sample), add the this compound internal standard working solution.
-
Precipitation: Add a protein precipitation solution (e.g., acetonitrile:ethanol:DMF 8:1:1 v/v/v) to the plasma sample containing the internal standard.[5]
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a reverse-phase C18 column with a gradient mobile phase (e.g., a mixture of water with 0.1% formic acid and methanol with 0.1% formic acid) to separate Atovaquone and this compound.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both Atovaquone and this compound.
-
Quantification: The concentration of Atovaquone in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve generated from the standards.
Visualizations
The following diagrams illustrate the safe handling workflow and the experimental protocol for the use of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmahealthsciences.net [pharmahealthsciences.net]
- 3. Phase I Safety and Pharmacokinetics Study of Micronized Atovaquone in Human Immunodeficiency Virus-Infected Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of Atovaquone in Human Plasma using Atovaquone-d5
An authoritative guide to the bioanalytical quantification of Atovaquone using its deuterated analog, Atovaquone-d5, as an internal standard. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.
Abstract
This application note details a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of atovaquone in human plasma. The method employs this compound, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. The procedure involves a straightforward protein precipitation step for sample extraction, followed by chromatographic separation on a C18 reversed-phase column. This validated method is well-suited for pharmacokinetic studies, therapeutic drug monitoring (TDM), and clinical trials involving atovaquone.
1. Introduction
Atovaquone is an antimicrobial agent primarily used for the prevention and treatment of Pneumocystis jirovecii pneumonia (PCP) and malaria.[1] Given its high interindividual variability in bioavailability, monitoring plasma concentrations is crucial for ensuring therapeutic efficacy.[2][3][4] LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction and ionization, thereby providing the most accurate quantification.[5]
2. Experimental Workflow
The overall procedure from sample receipt to final data analysis is outlined below.
Figure 1: Bioanalytical workflow for Atovaquone quantification.
3. Materials and Methods
Reagents and Materials
-
Atovaquone reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Drug-free K2-EDTA human plasma
Instrumentation and Conditions
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is required.
| Parameter | Specification |
| LC System | UPLC or HPLC System |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.0 mm, 2.5 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 - 10 µL[2] |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Atovaquone: 365.1 → 171.1, This compound: 370.1 → 171.1 |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 50 |
| 4.0 | 50 |
4. Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Atovaquone and this compound in methanol.
-
Calibration Standards: Perform serial dilutions of the Atovaquone stock solution with methanol/water (50:50, v/v) to create working solutions. Spike these into drug-free human plasma to prepare an eight-point calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.
Sample Preparation Protocol
-
Aliquot 25 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[3][4]
-
Add 100 µL of the this compound IS Working Solution (in acetonitrile) to each tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
5. Method Validation and Data
The method should be validated according to FDA or other relevant bioanalytical method validation guidelines. The following table summarizes typical performance characteristics.
| Validation Parameter | Typical Acceptance Criteria | Representative Results |
| Calibration Curve Range | r² ≥ 0.99 | 250 - 50,000 ng/mL (r² > 0.995)[3] |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10, Precision ≤20%, Accuracy ±20% | 250 ng/mL |
| Intra-Assay Precision (%CV) | ≤ 15% | ≤ 9.1%[3] |
| Inter-Assay Precision (%CV) | ≤ 15% | ≤ 8.4%[2] |
| Accuracy (% Bias) | Within ±15% | ≤ ± 9.4%[3] |
| Matrix Effect | Monitored and compensated by IS | Minimal effects observed |
| Recovery | Consistent, precise, and reproducible | >85% |
| Stability (Freeze-Thaw, Bench-Top) | Within ±15% of nominal concentration | Stable through 3 freeze-thaw cycles |
6. Mechanism of Action of Atovaquone
Atovaquone functions by targeting the mitochondrial electron transport chain, a critical pathway for energy production in pathogens like Plasmodium and Pneumocystis jirovecii.[6] It specifically inhibits the cytochrome bc1 complex (Complex III), disrupting mitochondrial membrane potential and halting ATP synthesis.[1][6][7][8]
Figure 2: Inhibition of the Cytochrome bc1 complex by Atovaquone.
This application note provides a comprehensive framework for the quantitative analysis of atovaquone in human plasma using an LC-MS/MS method with this compound as the internal standard. The protocol is rapid, requiring minimal sample volume, and demonstrates excellent linearity, precision, and accuracy.[2][9] This makes it a highly reliable tool for therapeutic drug monitoring and for supporting both preclinical and clinical pharmacokinetic evaluations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 7. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atovaquone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
Application of Atovaquone-d5 in Drug Metabolism and Pharmacokinetics (DMPK) Studies
Abstract
These application notes provide a comprehensive overview and detailed protocols for the utilization of Atovaquone-d5, a stable isotope-labeled internal standard, in drug metabolism and pharmacokinetics (DMPK) studies of atovaquone. The primary application highlighted is its use in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision. Methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are detailed. Additionally, the role of such internal standards in the broader context of DMPK, including the assessment of metabolic stability and potential drug-drug interactions, is discussed.
Introduction
Drug Metabolism and Pharmacokinetics (DMPK) is a critical discipline in the drug development pipeline, focusing on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[1][2] Accurate quantification of a drug in biological matrices is fundamental to these studies. Atovaquone is a hydroxynaphthoquinone used for the prevention and treatment of malaria and other parasitic infections.[3][4] Due to its high lipophilicity and variability in bioavailability, robust bioanalytical methods are essential for its clinical monitoring and pharmacokinetic characterization.[5][6]
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard in quantitative LC-MS/MS bioanalysis.[7][8] They share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.[7][8][9] This document outlines the application of this compound in a validated LC-MS/MS method for the quantification of atovaquone in plasma.
Principle of this compound as an Internal Standard
The core principle behind using this compound is to add a known quantity to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Because this compound is chemically identical to atovaquone, apart from its isotopic composition, it experiences the same processing variations as the analyte. By measuring the ratio of the analyte's mass spectrometric response to that of the internal standard, accurate and precise quantification can be achieved, irrespective of variations in extraction recovery or instrument response.
Caption: Logical workflow for quantitative bioanalysis using this compound.
Bioanalytical Protocol: Quantification of Atovaquone in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the quantification of atovaquone in human plasma, which is particularly suitable for pediatric populations due to the small sample volume required.[5]
Materials and Reagents
-
Atovaquone analytical standard
-
This compound (or [2H4]-atovaquone) internal standard (IS)
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Dimethylformamide (DMF), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., SCIEX 5500 QTrap MS system)[5]
-
Reverse-phase C18 analytical column
Preparation of Solutions
-
Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable organic solvent. Further dilute to a working concentration (e.g., to yield a final concentration that provides a robust signal in the matrix).
-
Protein Precipitation Solution: ACN:EtOH:DMF (8:1:1 v/v/v)[5]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Sample Preparation Workflow
Caption: Step-by-step workflow for plasma sample preparation.
Experimental Protocol
-
Sample Aliquoting: Pipette 10 µL of human plasma (calibrators, QCs, or unknown samples) into a microcentrifuge tube.[5]
-
Internal Standard Addition: Add the this compound internal standard working solution to each tube and vortex briefly.
-
Protein Precipitation: Add the protein precipitation solution (ACN:EtOH:DMF) to each tube.
-
Mixing and Centrifugation: Vortex the tubes thoroughly to ensure complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
-
Injection: Inject an appropriate volume of the supernatant onto the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the instrumental conditions for the analysis of atovaquone.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Reverse-phase C18 |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | Gradient |
| Injection Volume | 10 µL |
| Run Time | ~7.4 minutes[5] |
| Retention Time (Atovaquone) | ~4.3 minutes[5] |
| Retention Time (this compound) | ~4.3 minutes[5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Atovaquone | This compound ([2H4]-atovaquone) |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Electrospray Ionization (ESI), Positive or Negative |
| Quantifier Transition | m/z 365.0 → 337.2[5] | m/z 371.1 → 343.1[5] |
| Qualifier Transition | m/z 365.0 → 201.2[5] | m/z 371.1 → 203.1[5] |
Method Validation Summary
A validated method should demonstrate acceptable performance for the following parameters:[5]
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Result[5] |
| Linearity Range | Correlation coefficient (r²) > 0.99 | 0.63 – 80 µM |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Deviation ≤ ± 5.1 % |
| Intra-assay Precision | ≤15% CV (≤20% at LLOQ) | ≤ 2.7 % |
| Inter-assay Precision | ≤15% CV (≤20% at LLOQ) | ≤ 8.4 % |
| Carryover & Interference | No significant impact on quantification | Within acceptable limits |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 with acceptable precision and accuracy | 0.63 µM |
Application in DMPK Studies
Beyond simple quantification, the use of this compound is integral to various DMPK assessments.
Pharmacokinetic (PK) Studies
Accurate plasma concentration-time profiles are essential for calculating key PK parameters. Atovaquone exhibits a long elimination half-life of 2-3 days in adults.[6] Its absorption is significantly increased with dietary fat.[3][6]
Table 4: Selected Pharmacokinetic Parameters of Atovaquone
| Parameter | Population | Value | Reference |
| Elimination Half-life (t1/2) | Adults | 2-3 days | [6] |
| Elimination Half-life (t1/2) | Children | 1-2 days | [6] |
| Oral Clearance (CL/F) | Black Subjects | 3.28 L/hr | [10] |
| Oral Clearance (CL/F) | Oriental Subjects | 8.49 L/hr | [10] |
| Volume of Distribution (V/F) | Third-trimester Pregnant Women | 6.9-39.5 L/kg | [11] |
| Protein Binding | Adults | >99% | [3][6] |
Metabolism Studies
While atovaquone is predominantly eliminated unchanged in feces, understanding its metabolic profile is crucial.[6][12] In vitro studies using human liver microsomes can investigate potential metabolic pathways and the enzymes involved. Although no significant metabolism is observed in humans, atovaquone has been shown to inhibit CYP enzymes in vitro.[12][13]
-
CYP Inhibition: Atovaquone can inhibit CYP3A4 and CYP2C9 in vitro, suggesting a potential for drug-drug interactions (DDIs).[12][14] this compound can be used as an internal standard in LC-MS/MS-based assays to quantify the formation of probe substrate metabolites, thereby determining the inhibitory potential (IC50) of atovaquone.
Caption: Workflow for an in vitro CYP450 inhibition assay.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of atovaquone in biological matrices, which is a prerequisite for reliable DMPK studies. The detailed LC-MS/MS protocol provided herein serves as a robust foundation for researchers in drug development. The application of this stable isotope-labeled internal standard ensures high-quality data for pharmacokinetic parameter estimation and for in vitro assessments of drug metabolism and drug-drug interaction potential, ultimately contributing to a comprehensive understanding of atovaquone's disposition in the body.
References
- 1. bioivt.com [bioivt.com]
- 2. DMPK Basics Every Pharmaceutical Team Should Know [techimaging.co.uk]
- 3. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluation of atovaquone in the treatment of patients with uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of atovaquone and proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of atovaquone in patients with acute malaria caused by Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics and pharmacodynamics of atovaquone and proguanil for the treatment of uncomplicated falciparum malaria in third-trimester pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time-dependent pharmacokinetics and drug metabolism of atovaquone plus proguanil (Malarone) when taken as chemoprophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Item - Pharmacokinetics and dynamics of atovaquone and proguanil (Malarone®) - Karolinska Institutet - Figshare [openarchive.ki.se]
Application Note: Quantitative Analysis of Atovaquone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of atovaquone in human plasma. The assay utilizes a deuterated internal standard (Atovaquone-d4) to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.
Introduction
Atovaquone is a hydroxynaphthoquinone with broad-spectrum antimicrobial activity, primarily used in the treatment and prevention of Pneumocystis jirovecii pneumonia (PJP), toxoplasmosis, and malaria.[1][2][3] Due to high inter-individual variability in its bioavailability, therapeutic drug monitoring is crucial to ensure optimal clinical outcomes, especially in pediatric and critically ill patient populations.[1][3] LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques, and the use of a stable isotope-labeled internal standard, such as deuterated atovaquone, is the gold standard for correcting matrix effects and other sources of analytical variability.[4][5] This document provides a comprehensive protocol for the analysis of atovaquone in plasma, validated for key performance characteristics.
Experimental
Materials and Reagents
-
Atovaquone analytical standard
-
Atovaquone-d4 (deuterated internal standard)[6]
-
LC-MS/MS grade acetonitrile, methanol, ethanol, and dimethylformamide (DMF)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard and Quality Control (QC) Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of atovaquone in DMF.
-
Prepare a 1 mg/mL stock solution of Atovaquone-d4 in DMF.[1]
Calibration Standards and Quality Controls:
-
Prepare working solutions by diluting the atovaquone stock solution with drug-free human plasma to create an eight-point calibration curve. A typical concentration range is 0.625 µM to 80 µM.[1]
-
Prepare at least three levels of quality control (QC) samples (low, medium, and high) in a similar manner.[1]
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of atovaquone from plasma samples.[7][8]
-
To 10 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the Atovaquone-d4 working solution.
-
Add 1.98 mL of extraction solvent (Acetonitrile:Ethanol:DMF, 8:1:1 v/v/v).[1][3][9]
-
Vortex the mixture at 2,000 RPM for 2 minutes.[1]
-
Centrifuge at 2,000 x g for 5 minutes to pellet the precipitated proteins.[1]
-
Transfer 20 µL of the supernatant to a clean tube and dilute with 480 µL of the extraction solvent.[1]
-
Inject 2 µL of the final extract into the LC-MS/MS system.[1]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
The chromatographic separation is performed using a reverse-phase C18 column.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Synergi 2.5-µm Polar-RP 100A, 100 x 2 mm)[8] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 200 µL/min[1] |
| Injection Volume | 2 µL[1] |
| Column Temperature | 45°C[1] |
| Autosampler Temp | 10°C[1] |
| Gradient | 0-1 min, 2% B; 1-3 min, 2-100% B; 3-6 min, 100% B; 6-6.1 min, 100-2% B; 6.1-7 min, 2% B[1] |
| Run Time | 7.4 minutes[1][3][9] |
| Retention Time | Approximately 4.3 minutes for both atovaquone and Atovaquone-d4[1][3][9] |
Mass Spectrometry:
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
| Parameter | Condition |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| MRM Transitions | See Table 1 |
| Dwell Time | 100 ms per transition[10] |
| Collision Gas | High[9] |
| Declustering Potential | 100 V[10] |
| Entrance Potential | 10 V[10] |
| Collision Cell Exit | 12 V[10] |
Table 1: MRM Transitions for Atovaquone and Deuterated Internal Standard [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Atovaquone | 365.0 | 337.2 | 201.2 |
| Atovaquone-d4 | 371.1 | 343.1 | 203.1 |
Results and Discussion
Method Performance
The described LC-MS/MS method was validated for linearity, precision, and accuracy.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linear Dynamic Range | 0.63 - 80 µM[1][3] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-assay Precision (%CV) | ≤ 2.7%[1][3] |
| Inter-assay Precision (%CV) | ≤ 8.4%[1][3] |
| Accuracy (% Deviation) | Within ± 5.1% of the target value[1][3] |
The use of a deuterated internal standard ensures that any variations during sample preparation and injection are accounted for, leading to reliable and reproducible results.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for atovaquone analysis.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantification of atovaquone in human plasma using a deuterated internal standard. The protocol is sensitive, specific, and demonstrates excellent accuracy and precision. This method is well-suited for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for atovaquone.
References
- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. lcms.cz [lcms.cz]
- 6. interpriseusa.com [interpriseusa.com]
- 7. researchgate.net [researchgate.net]
- 8. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Atovaquone-d5 in Preclinical and Clinical Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative bioanalysis of Atovaquone using its deuterated internal standard, Atovaquone-d5. The methodologies described are applicable to both preclinical and clinical sample analysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Introduction
Atovaquone is an antimicrobial agent used for the prevention and treatment of Pneumocystis jirovecii pneumonia (PCP) and malaria.[1] Due to high interindividual variability in its bioavailability, therapeutic drug monitoring is crucial, especially in pediatric populations.[2][3][4] this compound is a stable isotope-labeled version of Atovaquone, commonly used as an internal standard (IS) in bioanalytical methods to ensure accuracy and precision by correcting for variability during sample processing and analysis.[5] This document outlines validated methods for the quantification of Atovaquone in biological matrices.
Quantitative Bioanalysis Methods
A sensitive and robust LC-MS/MS method has been validated for the quantification of Atovaquone in plasma.[2][3][4] The use of this compound as an internal standard is critical for achieving reliable results.[5]
Summary of Bioanalytical Method Parameters
The following tables summarize the key quantitative data and validation parameters from a validated LC-MS/MS method for Atovaquone in human plasma.[2][6][7]
Table 1: Calibration Curve and Quality Control (QC) Levels [2][6][7]
| Parameter | Concentration Range |
| Calibration Curve Range | 0.63 - 80 µM |
| Lower Limit of Quantification (LLOQ) | 0.63 µM |
| Low QC (LQC) | 1.88 µM |
| Medium QC (MQC) | 7.5 µM |
| High QC (HQC) | 60 µM |
Table 2: Precision and Accuracy Data [2][3][4]
| QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Deviation) |
| LQC (1.88 µM) | ≤ 2.7 % | ≤ 8.4 % | ≤ ± 5.1 % |
| MQC (7.5 µM) | ≤ 2.7 % | ≤ 8.4 % | ≤ ± 5.1 % |
| HQC (60 µM) | ≤ 2.7 % | ≤ 8.4 % | ≤ ± 5.1 % |
Table 3: UPLC-MS/MS Method Parameters for Atovaquone Quantification [6][7]
| Parameter | Details |
| Sample Preparation | Protein precipitation with acetonitrile |
| Chromatography | Synergi 2.5-μm Polar-RP 100A (100 × 2 mm) column |
| Mobile Phase | Gradient |
| Flow Rate | Not Specified |
| Run Time | 1.3 min |
| Mass Spectrometry | API 4000 mass analyzer |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Calibration Curve 1 | 250 to 5000 ng/mL |
| Calibration Curve 2 | 5000 to 50000 ng/mL |
| Inter-assay Precision | ≤9.1% |
| Accuracy | ≤±9.4% |
Experimental Protocols
Protocol 1: Quantification of Atovaquone in Human Plasma using LC-MS/MS
This protocol describes a method for the extraction and quantification of Atovaquone from a small volume of human plasma.[2][3][4]
1. Materials and Reagents:
-
Human plasma (K2-EDTA)
-
Atovaquone reference standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Dimethylformamide (DMF), HPLC grade
-
Water, HPLC grade
-
Formic acid
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:
-
Atovaquone Stock Solution (10 mg/mL): Prepare in DMF.
-
This compound Working Solution: Prepare in a suitable solvent.
-
Calibration Standards (0.625 - 80.0 µM): Prepare by serial dilution of the high-calibration standard with control human plasma.[2]
-
Quality Control Samples (Low, Medium, High): Prepare in control human plasma at concentrations of 1.88 µM, 7.5 µM, and 60 µM.[2]
3. Sample Preparation (Protein Precipitation):
-
To 10 µL of plasma sample, calibration standard, or QC, add the internal standard solution (this compound).
-
Add a protein precipitation solution consisting of ACN:EtOH:DMF (8:1:1 v/v/v).[2][3][4]
-
Vortex mix thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A system capable of gradient elution.
-
Column: A suitable reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Optimize to separate Atovaquone and this compound from matrix components.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX 5500 QTrap MS system).[2][3][4]
-
Ionization: Electrospray Ionization (ESI), mode optimized for Atovaquone.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Atovaquone and this compound.
5. Data Analysis:
-
Integrate the peak areas for Atovaquone and this compound.
-
Calculate the peak area ratio (Atovaquone/Atovaquone-d5).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Atovaquone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Bioanalytical workflow for Atovaquone in plasma.
Caption: Role of this compound in bioanalysis.
References
- 1. pharmahealthsciences.net [pharmahealthsciences.net]
- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. researchgate.net [researchgate.net]
- 7. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atovaquone-d5 in Mass Balance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting a mass balance study of Atovaquone-d5 in rodent models, typically rats. Atovaquone is a highly lipophilic antimicrobial agent with poor aqueous solubility. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its development and regulatory approval. The use of a stable isotope-labeled compound like this compound, in conjunction with sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a robust method for these studies without the need for radiolabeling.[][2][3] Deuterium-labeled compounds are valuable tools in drug metabolism studies as they can be used to trace the metabolic fate of drugs and improve the sensitivity of analytical methods.[]
Atovaquone is characterized by high plasma protein binding (>99%) and a long elimination half-life of 2 to 4 days in humans.[4] It is primarily eliminated unchanged in the feces, with very low amounts excreted in the urine.[4][5][6][7] Evidence suggests that atovaquone undergoes limited metabolism.[5]
Data Presentation
The following tables summarize representative quantitative data from a mass balance study of this compound in rats. The data is based on the known excretion profile of Atovaquone, where fecal excretion is the predominant route of elimination. While specific data for this compound is not publicly available, these tables reflect the expected outcomes based on studies with unlabeled and radiolabeled Atovaquone, with an anticipated total recovery of approximately 90% or higher in rats.[8][9]
Table 1: Cumulative Excretion of this compound in Rats Following a Single Oral Dose
| Time Interval (hours) | Mean Cumulative Excretion (% of Administered Dose) |
| Urine | Feces |
| 0 - 24 | 0.2 ± 0.1 |
| 0 - 48 | 0.4 ± 0.2 |
| 0 - 72 | 0.5 ± 0.2 |
| 0 - 96 | 0.6 ± 0.3 |
| 0 - 120 | 0.6 ± 0.3 |
| 0 - 144 | 0.7 ± 0.3 |
| 0 - 168 | 0.7 ± 0.3 |
Data are presented as mean ± standard deviation (n=4 rats). Values are representative based on the known excretion patterns of Atovaquone.
Table 2: Mass Balance Summary for this compound in Rats (0-168 hours)
| Excretion Route | Mean Total Recovery (% of Administered Dose) |
| Urine | 0.7 ± 0.3 |
| Feces | 90.8 ± 8.3 |
| Cage Wash | 1.5 ± 0.5 |
| Total Recovery | 93.0 ± 8.0 |
Data are presented as mean ± standard deviation (n=4 rats). Total recovery includes the amount of drug-related material recovered from urine, feces, and cage washings.
Experimental Protocols
Animal Model and Husbandry
-
Species: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic and metabolism studies.
-
Age/Weight: Animals should be of a consistent age and weight range (e.g., 8-10 weeks old, 200-250 g) at the start of the study.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the study.
-
Housing: During the study, rats should be housed individually in metabolism cages that allow for the separate collection of urine and feces.
-
Diet and Water: Standard laboratory chow and water should be provided ad libitum. For oral dosing studies, a high-fat diet may be considered to enhance the absorption of the lipophilic Atovaquone.
Dosing and Sample Collection
-
Test Article: this compound, with a known isotopic purity, should be formulated in a suitable vehicle for oral administration (e.g., a suspension in 0.5% methylcellulose with a small percentage of a surfactant like Tween 80).
-
Dose Administration: A single oral dose of this compound is administered by gavage. The dose level should be selected based on previous pharmacokinetic and toxicology studies.
-
Sample Collection:
-
Urine and Feces: Collected at predefined intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours) post-dose. The collection containers for urine should be kept on ice or in a refrigerated collection rack to minimize degradation.
-
Blood/Plasma: Blood samples can be collected via a cannulated vessel or through sparse sampling at various time points to determine the pharmacokinetic profile of this compound. Plasma is obtained by centrifuging the blood samples.
-
Cage Wash: At the end of the collection period, the metabolism cages should be thoroughly washed with an appropriate solvent (e.g., methanol/water mixture) to recover any residual drug-related material.
-
Sample Processing and Analysis
-
Homogenization: Fecal samples should be homogenized in a suitable solvent (e.g., methanol or acetonitrile) to extract this compound and any potential metabolites.
-
Sample Preparation: Urine, plasma, and fecal homogenate samples will undergo a sample preparation procedure, such as protein precipitation or solid-phase extraction, to remove interfering substances before analysis.
-
Analytical Method: The concentration of this compound in the prepared samples will be determined using a validated LC-MS/MS method. This method should be sensitive and specific for the detection and quantification of both this compound and unlabeled Atovaquone (if used as an internal standard).
Mandatory Visualizations
Caption: Experimental workflow for the this compound mass balance study in rats.
Caption: Proposed ADME pathway of this compound in animal models.
References
- 2. hwb.gov.in [hwb.gov.in]
- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacology of atovaquone and proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the objective of the mass balance study? A retrospective analysis of data in animal and human excretion studies employing radiolabeled drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Atovaquone-d5 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for Atovaquone-d5. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative bioanalysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound using LC-MS/MS.
| Issue | Potential Cause | Recommended Action |
| No or Low Signal for this compound | Incorrect MRM transitions selected. | Verify the precursor and product ion m/z values for this compound. The precursor ion will be [M-H]⁻ due to deprotonation in negative ion mode. |
| Suboptimal ionization source parameters. | Optimize ion spray voltage, source temperature, and gas flows (nebulizer, turbo, and curtain gas) to maximize the this compound signal. | |
| Inefficient ionization. | Atovaquone is analyzed in negative ion mode. Ensure the mass spectrometer is operating in the correct polarity. | |
| Sample degradation. | This compound is light-sensitive. Prepare and store solutions in amber vials and minimize exposure to light. | |
| Poor Peak Shape or Tailing | Incompatible mobile phase. | Ensure the mobile phase pH is appropriate for Atovaquone, which is an acidic compound. A mobile phase containing a small amount of acid, such as 0.01% acetic acid, can improve peak shape.[1] |
| Column overload. | Reduce the injection volume or the concentration of the internal standard solution. | |
| Contaminated column or guard column. | Flush the column with a strong solvent or replace the guard column. | |
| High Background Noise or Interferences | Matrix effects from the sample. | Optimize the sample preparation method to effectively remove interfering substances. Protein precipitation followed by solid-phase extraction (SPE) can be effective. |
| Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and flush the system thoroughly. | |
| Inconsistent or Unstable Signal | Unstable spray in the ion source. | Check for clogs in the sample needle or spray orifice. Ensure proper positioning of the spray needle. |
| Fluctuations in source temperature or gas flows. | Monitor and stabilize the ion source parameters. | |
| Cross-talk between Atovaquone and this compound Channels | Isotopic contribution from Atovaquone to the this compound MRM transition. | While minimal with d5 labeling, check the isotopic purity of the Atovaquone standard. If necessary, adjust the integration to account for any overlap. |
| Insufficient chromatographic separation. | While they should co-elute, ensure the chromatography provides a sharp, symmetrical peak for both analyte and internal standard. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for this compound?
A1: Based on the structure of this compound (Molecular Weight: 371.87 g/mol ) and typical fragmentation patterns observed for Atovaquone and its deuterated analogs, the recommended MRM transitions are in negative ion mode.[2][3] The precursor ion is the deprotonated molecule [M-H]⁻. The product ions result from characteristic cleavages. While specific validated data for this compound is not widely published, we can infer from Atovaquone-d4 data.[1]
Table 1: Predicted MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 371.1 | 343.1 | 203.1 |
Note: These are predicted values and should be confirmed experimentally by infusing an this compound standard solution.
Q2: What are the typical starting instrument parameters for this compound analysis?
A2: The following parameters, based on methods for Atovaquone and its d4 analog, can be used as a starting point for method development with this compound.[1]
Table 2: Recommended Starting Mass Spectrometry Parameters
| Parameter | Value |
| Polarity | Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 450 °C |
| Nebulizer Gas (GS1) | 50 psi |
| Turbo Gas (GS2) | 50 psi |
| Curtain Gas (CUR) | 20 psi |
| Collision Gas (CAD) | High |
| Declustering Potential (DP) | -100 V |
| Entrance Potential (EP) | -10 V |
| Collision Cell Exit Potential (CXP) | -12 V |
Q3: How should I prepare my this compound internal standard stock and working solutions?
A3: this compound is sparingly soluble in aqueous solutions. A stock solution can be prepared in a solvent such as dimethylformamide (DMF) or a mixture of acetonitrile, ethanol, and DMF.[1] Working solutions can then be prepared by diluting the stock solution with the mobile phase or a compatible solvent mixture. It is crucial to protect the solutions from light to prevent degradation.
Q4: What are common issues with using deuterated internal standards and how can I mitigate them?
A4: Common issues include isotopic instability (back-exchange of deuterium), interference from the unlabeled analyte's isotopes, and chromatographic shifts. To mitigate these:
-
Isotopic Instability: Use a highly deuterated standard (d5 is generally stable) and avoid harsh pH conditions or prolonged storage in protic solvents if possible.[4][5]
-
Isotopic Interference: The mass difference of 5 amu between Atovaquone and this compound should be sufficient to avoid significant interference. However, always check the isotopic purity of your standards.
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While this is usually minimal, ensure your chromatography provides adequate resolution and that the integration windows for both the analyte and internal standard are appropriate.
Experimental Protocols
Protocol 1: Optimization of MRM Transitions for this compound
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.
-
Set the mass spectrometer to negative ion mode.
-
Perform a Q1 scan to identify the precursor ion (expected around m/z 371.1).
-
Select the identified precursor ion and perform a product ion scan to identify the major fragment ions.
-
Select the most intense and stable product ions for the quantifier and qualifier MRM transitions.
-
Optimize the collision energy (CE) for each transition by ramping the voltage and monitoring the signal intensity.
-
Optimize the declustering potential (DP) to maximize the precursor ion signal without causing in-source fragmentation.
Visualizations
Caption: Experimental workflow for the quantification of an analyte using this compound as an internal standard.
Caption: Logical relationship of key optimization areas for accurate quantification.
References
- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C22H19ClO3 | CID 46780498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Troubleshooting Low Recovery of Atovaquone-d5 in Solid-Phase Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low recovery of Atovaquone-d5 during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound significantly lower than the non-deuterated Atovaquone?
A1: While stable isotopically labeled internal standards like this compound are expected to have similar chemical properties to their non-labeled counterparts, differences in chromatographic behavior and extraction recovery can occur.[1][2] Deuteration can slightly alter the lipophilicity of a molecule, potentially affecting its retention on reversed-phase sorbents and its elution profile.[3] It is crucial to optimize the SPE method specifically for this compound, even if a method for Atovaquone already exists.
Q2: What is the most common reason for low recovery of hydrophobic compounds like this compound in SPE?
A2: The most frequent causes of low recovery for hydrophobic compounds are related to the choice of solvents and the pH of the sample and solutions.[4][5] Using an elution solvent that is not strong enough to disrupt the hydrophobic interactions between this compound and the sorbent is a primary issue.[6] Additionally, improper sample pH can lead to poor retention on the sorbent.[7]
Q3: Can the flow rate during sample loading and elution affect the recovery of this compound?
A3: Yes, flow rate is a critical parameter.[8] A flow rate that is too high during sample loading can lead to insufficient interaction time between this compound and the sorbent, resulting in breakthrough and low retention.[7] Conversely, a very slow flow rate during elution might not be optimal for complete desorption. It is important to maintain a consistent and appropriate flow rate throughout the SPE process.
Q4: My sample matrix is complex (e.g., plasma, whole blood). How can this impact the recovery of this compound?
A4: Complex biological matrices can significantly interfere with the SPE process, leading to low recovery.[7] Matrix components can compete with this compound for binding sites on the sorbent or clog the cartridge.[9] Sample pretreatment, such as protein precipitation, is often necessary to minimize matrix effects.[10]
Q5: Should I be concerned about the stability of this compound during the SPE process?
A5: Atovaquone is a stable molecule. However, prolonged exposure to harsh pH conditions or certain organic solvents could potentially lead to degradation. It is always good practice to process samples in a timely manner and avoid storing them in intermediate solutions for extended periods unless stability has been verified.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low recovery of this compound during solid-phase extraction.
Problem 1: Low Recovery - Analyte Lost During Sample Loading (Breakthrough)
| Potential Cause | Recommended Solution | Expected Outcome |
| Inappropriate Sorbent Choice | Atovaquone is a hydrophobic compound, making reversed-phase sorbents like C8 or C18 suitable.[10] If the current sorbent is not retaining the analyte, consider switching to a different reversed-phase sorbent or one with a different chemistry (e.g., polymeric). | Increased retention of this compound on the SPE cartridge. |
| Improper Cartridge Conditioning/Equilibration | Ensure the cartridge is properly conditioned with an organic solvent (e.g., methanol) to activate the sorbent, followed by equilibration with an aqueous solution similar to the sample matrix to prepare the sorbent for sample loading.[6][9] | Consistent and efficient binding of the analyte to the sorbent. |
| Sample Solvent Too Strong | If the sample is dissolved in a high percentage of organic solvent, it may not bind effectively to the reversed-phase sorbent. Dilute the sample with an aqueous buffer or water to reduce the organic content before loading.[4] | Improved retention of this compound during sample loading. |
| Incorrect Sample pH | For optimal retention on a reversed-phase sorbent, ensure the pH of the sample is adjusted to a level where this compound is in its neutral, less water-soluble form. | Enhanced hydrophobic interaction and retention. |
| High Flow Rate During Loading | A high flow rate can prevent adequate interaction between the analyte and the sorbent. Reduce the sample loading flow rate to allow for sufficient binding.[7] | Minimized breakthrough and increased retention. |
Problem 2: Low Recovery - Analyte Lost During Washing Step
| Potential Cause | Recommended Solution | Expected Outcome |
| Wash Solvent is Too Strong | The wash solvent may be too aggressive, causing premature elution of the analyte along with the interferences. Decrease the percentage of organic solvent in the wash solution. | Selective removal of interferences without significant loss of this compound. |
| Incorrect pH of Wash Solvent | The pH of the wash solvent could be altering the ionization state of this compound, reducing its retention. Ensure the pH of the wash solvent is similar to the sample loading conditions. | Maintained retention of the analyte during the wash step. |
Problem 3: Low Recovery - Incomplete Elution
| Potential Cause | Recommended Solution | Expected Outcome |
| Elution Solvent is Too Weak | The elution solvent may not be strong enough to disrupt the hydrophobic interactions between this compound and the sorbent. Increase the percentage of organic solvent (e.g., methanol, acetonitrile) in the elution solvent.[7] | Complete and efficient elution of this compound from the cartridge. |
| Insufficient Elution Volume | The volume of the elution solvent may not be adequate to elute the entire amount of bound analyte. Increase the elution volume or perform a second elution step and combine the eluates.[5] | Maximized recovery of the analyte from the sorbent. |
| High Flow Rate During Elution | A fast flow rate during elution may not allow for sufficient time for the solvent to interact with the bound analyte and desorb it completely. Decrease the elution flow rate. | Improved desorption and higher recovery in the eluate. |
| Secondary Interactions | This compound might be exhibiting secondary interactions with the sorbent material. Consider adding a small amount of a modifier (e.g., a weak acid or base) to the elution solvent to disrupt these interactions.[11] | Overcoming secondary interactions and achieving complete elution. |
Experimental Protocols
Recommended SPE Protocol for this compound from a Biological Matrix (e.g., Plasma)
This protocol is a general guideline and may require optimization for your specific application.
1. Sample Pretreatment:
-
To 1 mL of plasma sample, add the internal standard (this compound).
-
Add 2 mL of acetonitrile to precipitate proteins.[10]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute with 4 mL of water.
2. SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Wash the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water. Do not allow the cartridge to dry.[6]
3. Sample Loading:
-
Load the pretreated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
4. Washing:
-
Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.
-
Wash the cartridge with 3 mL of 40% methanol in water.
5. Elution:
-
Elute this compound with 2 mL of methanol.
-
Collect the eluate.
-
Consider a second elution with 1 mL of methanol and combine the eluates to ensure complete recovery.
6. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase).
Visualizations
Caption: A diagram illustrating the solid-phase extraction workflow for this compound.
Caption: A troubleshooting decision tree for low this compound recovery in SPE.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. specartridge.com [specartridge.com]
- 8. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 9. specartridge.com [specartridge.com]
- 10. Automated solid-phase extraction method for the determination of atovaquone in plasma and whole blood by rapid high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Reasons for non-linear calibration curves with Atovaquone-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear calibration curves in analytical assays involving Atovaquone-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical assays?
This compound is a deuterated form of Atovaquone, an antimalarial drug.[1][2] It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3] The five deuterium atoms on the cyclohexyl ring give it a higher mass than the unlabeled Atovaquone, allowing for its differentiation by the mass spectrometer.[4][5][6] Using a stable isotope-labeled internal standard like this compound is a preferred technique because it has nearly identical chemical and physical properties to the analyte (Atovaquone).[7][8] This similarity helps to compensate for variations during sample preparation and analysis, such as extraction efficiency and matrix effects, leading to more accurate and precise quantification.[9][10]
Q2: I am observing a non-linear calibration curve for my Atovaquone assay using this compound as an internal standard. What are the common causes?
Non-linear calibration curves in LC-MS/MS analyses are a common issue and can arise from several factors.[11][12] The most frequent causes include:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with Atovaquone and this compound, causing ion suppression or enhancement in the mass spectrometer's ion source.[13][14] This alters the analyte's and/or the internal standard's ionization efficiency, leading to a non-proportional response.[15][16]
-
Detector Saturation: At high concentrations, the abundance of ions striking the detector can exceed its capacity to generate a proportional signal, leading to a plateauing of the response curve.[17][18][19]
-
Ion Source Saturation: The electrospray ionization (ESI) source itself can become saturated at high analyte concentrations, limiting the number of ions that can be generated and transferred to the mass analyzer.[11][12]
-
Internal Standard Issues:
-
Isotopic Interference: Natural isotopes of Atovaquone can contribute to the signal of this compound, especially at high Atovaquone concentrations. This "crosstalk" can lead to non-linearity.[20][21]
-
Inappropriate Concentration: An internal standard concentration that is too high or too low relative to the analyte can contribute to non-linearity.[8]
-
-
Analyte-Specific Behavior: At high concentrations, Atovaquone might form dimers or multimers, which can have different ionization efficiencies than the monomeric form.[11]
Q3: Is a non-linear calibration curve always unacceptable?
Not necessarily. While a linear curve is often preferred for its simplicity, a non-linear relationship that is consistent and reproducible can be acceptable.[22] In such cases, a non-linear regression model, such as a quadratic fit, can be used to accurately describe the relationship between concentration and response.[11][23][24] Regulatory guidelines often permit the use of non-linear models, provided they are appropriately justified and validated.
Troubleshooting Guide for Non-Linear Calibration Curves
This guide provides a systematic approach to identifying and resolving the root cause of non-linearity in your this compound assay.
Step 1: Initial Assessment and Data Review
Before making any experimental changes, carefully review your data to identify the nature of the non-linearity.
| Observation | Potential Cause(s) | Next Steps |
| Curve flattens at high concentrations | Detector Saturation, Ion Source Saturation | Proceed to Troubleshooting Path A |
| Inconsistent response at low concentrations | Matrix Effects, Poor Signal-to-Noise | Proceed to Troubleshooting Path B |
| Non-linearity across the entire curve | Matrix Effects, Internal Standard Issues | Proceed to Troubleshooting Path B and C |
| Good R² with a linear fit, but poor accuracy at high/low ends | Inappropriate weighting factor, inherent non-linearity | Consider using a quadratic fit or weighted linear regression. |
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting non-linear calibration curves.
Troubleshooting Path A: Addressing High Concentration Non-Linearity
This path focuses on issues that are most prominent at the upper end of the calibration range.
A1: Detector or Ion Source Saturation
-
Symptom: The response signal increases with concentration and then plateaus, resulting in a flattened curve at high concentrations.
-
Experimental Protocol:
-
Dilution Series: Prepare a dilution series of your highest concentration calibrator and inject them. If the diluted samples fall back onto a linear portion of the curve when back-calculated, saturation is the likely cause.
-
Instrument Detuning: Systematically reduce the sensitivity of the mass spectrometer.[18] This can be achieved by:
-
Increasing the collision energy.
-
Using a less abundant product ion for quantification.
-
Decreasing the detector voltage.[17]
-
Adjusting the spray needle position.
-
-
-
Expected Outcome: The linear dynamic range of the assay will be extended to higher concentrations, albeit with a potential decrease in sensitivity at the lower end.
Troubleshooting Path B: Addressing Matrix Effects and Low Concentration Issues
Matrix effects can cause non-linearity across the entire calibration range but are often more pronounced at lower concentrations where the analyte signal is weaker.
B1: Evaluating and Mitigating Matrix Effects
-
Symptom: Poor accuracy and precision, inconsistent peak areas, and a non-linear curve that may be either concave or convex.
-
Experimental Protocol:
-
Post-Extraction Spike Experiment:
-
Prepare two sets of samples.
-
Set A: Spike a known amount of Atovaquone and this compound into a clean solvent.
-
Set B: Extract blank matrix and then spike the same amount of Atovaquone and this compound into the extracted matrix.
-
Compare the peak areas of the analyte and internal standard in both sets. A significant difference (typically >15%) indicates the presence of matrix effects.[13][15]
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Modify Chromatography: Adjust the chromatographic gradient to better separate Atovaquone from co-eluting matrix components. A longer run time or a different column chemistry may be necessary.
-
-
-
Expected Outcome: A reduction or elimination of ion suppression or enhancement, leading to a more linear response.
Troubleshooting Path C: Investigating Internal Standard-Related Issues
An ideal internal standard should mimic the analyte's behavior perfectly. Deviations can lead to non-linearity.
C1: Optimizing Internal Standard Concentration
-
Symptom: Non-linearity that is not clearly related to matrix effects or saturation. The analyte-to-IS response ratio may not be consistent across the concentration range.
-
Experimental Protocol:
-
Prepare calibration curves with different fixed concentrations of this compound.
-
Choose a concentration that provides a good signal-to-noise ratio and is in the middle of the expected analyte concentration range in your samples.[8]
-
-
Expected Outcome: An optimized internal standard concentration can improve the linearity of the response ratio.
C2: Assessing Isotopic Interference
-
Symptom: A positive deviation in the calibration curve at high analyte concentrations.
-
Experimental Protocol:
-
Inject a high concentration solution of unlabeled Atovaquone and monitor the mass transition for this compound.
-
If a signal is detected, this indicates that the natural isotope abundance of Atovaquone is contributing to the internal standard's signal.
-
-
Mitigation:
-
This effect is often inherent to the molecules. If significant, it can be corrected for using a non-linear calibration model that accounts for this contribution.[21]
-
Ensure the purity of the this compound standard.
-
Summary of Acceptance Criteria for Calibration Curves
| Parameter | Acceptable Range (Typical) | Comment |
| Correlation Coefficient (r²) | ≥ 0.99 | While a high r² is desirable, it does not guarantee linearity. |
| Calibrator Accuracy | 85-115% of nominal value (80-120% for LLOQ) | Each point on the curve should be accurate. |
| Regression Model | Linear (weighted or unweighted) or Quadratic | The chosen model must be justified and consistently produce accurate results. |
| Residuals Plot | Randomly scattered around zero | A patterned residual plot indicates a poor fit of the model to the data. |
Logical Relationship for Troubleshooting
Caption: A decision tree for troubleshooting non-linear calibration curves.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C22H19ClO3 | CID 46780498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS 1329792-63-3 | LGC Standards [lgcstandards.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. welchlab.com [welchlab.com]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bataviabiosciences.com [bataviabiosciences.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ovid.com [ovid.com]
- 17. web.uvic.ca [web.uvic.ca]
- 18. researchgate.net [researchgate.net]
- 19. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 21. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
Improving the signal-to-noise ratio for Atovaquone-d5
Technical Support Center: Atovaquone-d5 Analysis
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the signal-to-noise ratio (S/N) in their experiments involving this internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my this compound internal standard (IS) low or inconsistent?
A low or variable signal for this compound can stem from several factors throughout the analytical workflow. Common causes include inefficient ionization, ion suppression from matrix components, sub-optimal mass spectrometer settings, or issues with the standard itself.[1][2] A complete loss of signal typically indicates a singular, critical failure in the LC or MS system, such as a pump failure or an issue with the ion source.[3]
Q2: How can I diagnose and troubleshoot matrix effects impacting my this compound signal?
Matrix effects occur when co-eluting compounds from the sample matrix, such as phospholipids from plasma, interfere with the ionization of the analyte or internal standard.[4][5][6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[6]
Diagnostic Steps:
-
Post-Extraction Spike Analysis: Compare the signal response of this compound spiked into an extracted blank matrix sample with the response of the standard in a clean solvent. A significant difference indicates the presence of matrix effects.[6]
-
Phospholipid Monitoring: Use the mass spectrometer to monitor for common phospholipid fragments (e.g., m/z 184) to see if they co-elute with this compound.
Troubleshooting Strategies:
-
Improve Chromatographic Separation: Modify the LC gradient or change the column chemistry to separate this compound from interfering matrix components.[7]
-
Enhance Sample Preparation: Simple protein precipitation methods may not be sufficient to remove all interferences.[5] Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.[2]
Q3: What are the recommended starting LC-MS/MS parameters for this compound?
Optimizing mass spectrometer parameters is crucial for achieving a strong signal.[8] While optimal values can vary by instrument, published methods provide a validated starting point. Atovaquone is typically analyzed using an electrospray ionization (ESI) source in negative mode.[9][10]
Below are typical parameters based on methods for Atovaquone and its deuterated internal standards.
| Parameter | Setting | Reference |
| Ionization Mode | ESI Negative | [9][10] |
| Precursor Ion (Q1) | m/z 371.1 (for Atovaquone-d4/d5) | [11] |
| Product Ion (Q3) - Quantifier | m/z 343.1 (for Atovaquone-d4/d5) | [11] |
| Product Ion (Q3) - Qualifier | m/z 203.1 (for Atovaquone-d4/d5) | [11] |
| Collision Energy | Requires empirical optimization for your specific instrument. | [8][12] |
| Dwell Time | 50-150 ms | [13] |
Note: The mass transitions provided are for Atovaquone-d4 but serve as an excellent starting point for this compound. The exact mass should be confirmed by infusing the standard.
Q4: How does my sample preparation method impact the signal-to-noise ratio?
The goal of sample preparation is to extract this compound from the biological matrix while removing proteins and other interfering components that can cause ion suppression and increase baseline noise.[5]
-
Protein Precipitation (PPT): This is a fast but "dirty" method. While it removes most proteins, it leaves behind other matrix components like salts and phospholipids, which are known to cause matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by using immiscible solvents to partition the analyte away from interferences.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind and elute the analyte, effectively removing a wide range of interfering compounds.[2] This method is highly effective at reducing matrix effects.
Q5: Could the purity of my this compound standard be the source of the problem?
Yes. The purity and isotopic distribution of the deuterated internal standard are critical. Commercially available standards can sometimes contain impurities or a distribution of different deuterated species (e.g., d5, d6, d7 within a d4 standard).[14] This can lead to cross-signal contributions where the internal standard contributes to the analyte's signal, compromising accuracy.[14] It is important to evaluate the purity of new lots of internal standards before use in validated assays.[14]
Experimental Protocols
Protocol 1: Protein Precipitation Sample Preparation
This protocol is a rapid method for extracting Atovaquone from human plasma, suitable for initial method development.[9][10]
-
Pipette 25 µL of K2-EDTA human plasma into a microcentrifuge tube.
-
Add 100 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC Separation Method
This is an example of a reverse-phase chromatographic method for separating Atovaquone.[11][15]
-
Column: C18 reverse-phase column (e.g., Synergi 2.5-μm Polar-RP 100A, 100 × 2 mm).[9]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear ramp to 95% B
-
5-6 min: Hold at 95% B
-
6-7 min: Return to 5% B
-
7-8 min: Re-equilibration at 5% B
-
-
Injection Volume: 5 µL
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Degradation of Atovaquone-d5 in biological samples during storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Atovaquone-d5 when used as an internal standard in the analysis of biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled (SIL) version of the drug Atovaquone, where five hydrogen atoms have been replaced with deuterium. It is primarily used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] The use of a SIL IS like this compound is preferred because its chemical and physical properties are very similar to the analyte (Atovaquone), which helps to correct for variability during sample preparation and analysis, such as extraction efficiency and matrix effects.[1][2]
Q2: Is this compound expected to be stable during long-term storage of biological samples?
While the core structure of Atovaquone is generally stable, the primary concern for this compound is the stability of the deuterium labels.[1][3] Deuterium atoms can sometimes be lost through hydrogen-deuterium (H-D) exchange with protons from the sample matrix or solvents.[1] The stability of the labels depends on their position within the molecule. Labels on non-exchangeable sites are considered stable.[1] However, deuterium labels on carbons adjacent to carbonyl groups or on certain aromatic positions may be susceptible to exchange under specific conditions.[1]
For the parent compound, Atovaquone, studies have demonstrated good stability in plasma under various storage conditions. This suggests that the fundamental molecular structure of this compound is also likely to be stable.
Q3: What are the potential signs of this compound degradation or instability in my experiments?
Several observations during data analysis could indicate a problem with your this compound internal standard:
-
Poor reproducibility of calibration standards and quality controls (QCs).
-
Atypical chromatographic peak shapes for this compound, such as peak splitting or tailing.
-
A gradual decrease in the this compound peak area over an analytical run.
-
Inaccurate or imprecise quantification of Atovaquone in your samples.
-
A shift in the retention time of this compound relative to Atovaquone.
Q4: Can the "deuterium isotope effect" impact my results?
Yes, the "deuterium isotope effect" can sometimes lead to slight differences in physicochemical properties between the deuterated internal standard and the non-deuterated analyte. This can result in a small difference in retention time during chromatography.[3] If the analyte and the internal standard do not co-elute perfectly, they may experience different degrees of matrix effects (ion suppression or enhancement), which can lead to inaccurate quantification.
Troubleshooting Guide
If you suspect that your this compound internal standard is degrading or unstable, follow this troubleshooting guide.
Issue 1: Inconsistent or drifting this compound response.
| Potential Cause | Troubleshooting Steps |
| Degradation during sample storage | 1. Review your storage conditions. Ensure samples are consistently stored at the intended temperature (e.g., -20°C or -80°C).2. Conduct a simple stability test: analyze a freshly prepared QC sample and compare the this compound response to a QC sample that has been stored for an extended period. |
| Instability in the analytical solvent (e.g., autosampler) | 1. Evaluate the post-preparative stability. Re-inject the same processed sample at different time points (e.g., 0, 4, 8, 24 hours) to see if the this compound response changes over time in the autosampler. |
| Hydrogen-Deuterium (H-D) Exchange | 1. Check the pH of your extraction and mobile phase solvents. Extreme pH values can sometimes facilitate H-D exchange.[1]2. If H-D exchange is suspected, consider using a non-aqueous reconstitution solvent if your method allows. |
| Impurity in the internal standard | 1. Verify the purity of your this compound standard. Impurities, including the unlabeled analyte, can affect quantification. An Atovaquone-d4 reference standard was found to contain this compound to Atovaquone-d8, which had a significant impact on method validation.[4] |
Issue 2: Poor chromatography or retention time shifts.
| Potential Cause | Troubleshooting Steps |
| Deuterium Isotope Effect | 1. Optimize your chromatographic method to ensure co-elution of Atovaquone and this compound. This may involve adjusting the mobile phase composition or gradient.2. If co-elution cannot be achieved, ensure that the analytical method is validated to account for any differences in matrix effects. |
| Degradation Product Formation | 1. Use a high-resolution mass spectrometer to look for potential degradation products of this compound in your stored samples. |
Data on Atovaquone Stability
While specific long-term stability data for this compound is not extensively published, the stability of the parent drug, Atovaquone, has been evaluated in several studies. This data can provide an indication of the stability of the core chemical structure.
| Matrix | Storage Condition | Duration | Stability Outcome | Reference |
| Rat Plasma | -10°C to -30°C | 92 days | Stable (concentrations 102.1% to 103.5% of theoretical) | [5] |
| Rat Plasma | Room Temperature (Bench top) | 42 hours | Stable (concentrations 103.1% to 106.6% of theoretical) | [5] |
| Rat Plasma | Three freeze-thaw cycles (-30°C to room temp) | 24, 36, and 48 hours per cycle | Stable (final concentrations 98.1% to 98.4% of theoretical) | [6] |
| Human Plasma | -20°C | 94 days | Stable | [7] |
| Human Plasma | Three and five freeze-thaw cycles at -20°C | N/A | Stable | [7] |
| Human Plasma | Autosampler at 10°C | 24 hours | Stable | [7] |
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability
-
Objective: To evaluate the stability of this compound in a specific biological matrix under long-term storage conditions.
-
Procedure:
-
Prepare a set of quality control (QC) samples at low and high concentrations by spiking known amounts of Atovaquone and this compound into the biological matrix of interest.
-
Divide the QC samples into aliquots.
-
Analyze a subset of the QC samples immediately (time zero).
-
Store the remaining aliquots at the desired storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 1, 3, 6 months), retrieve a set of stored QC samples.
-
Thaw the samples and process them alongside freshly prepared calibration standards and time zero QC samples.
-
Compare the analyte/internal standard peak area ratios of the stored samples to the time zero samples. A significant deviation (typically >15%) may indicate instability.
-
Protocol 2: Freeze-Thaw Stability Assessment
-
Objective: To determine if this compound is stable after multiple cycles of freezing and thawing.
-
Procedure:
-
Use a set of low and high concentration QC samples.
-
Subject the samples to a series of freeze-thaw cycles. A typical cycle involves freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the desired number of cycles (e.g., 3 or 5), analyze the samples.
-
Compare the results to those from freshly prepared QC samples that have not undergone freeze-thaw cycles.
-
Visualizations
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. scispace.com [scispace.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Inter-laboratory Atovaquone Quantification Utilizing Atovaquone-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of atovaquone in plasma, with a focus on the use of the deuterated internal standard, Atovaquone-d5, to mitigate inter-laboratory variability. The data presented is compiled from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering insights into the precision, accuracy, and overall robustness of these analytical approaches.
High interindividual pharmacokinetic variability is a known characteristic of atovaquone, making reliable therapeutic drug monitoring essential.[1] The use of a stable isotope-labeled internal standard like this compound is a critical component in developing robust bioanalytical methods that can be reproduced across different laboratories, ensuring data consistency for clinical trials and patient monitoring.
Comparative Analysis of Validated LC-MS/MS Methods
The following table summarizes the performance characteristics of various validated LC-MS/MS methods for atovaquone quantification in human plasma, each employing a deuterated internal standard. This data serves as a benchmark for assessing potential inter-laboratory variability.
| Parameter | Method A [2][3][4][5] | Method B [1][6] | Method C [7] |
| Internal Standard | Deuterated Atovaquone | Deuterated Atovaquone | Chlorothalidone |
| Sample Volume | 10 µL | 25 µL | 25 µL |
| Extraction Method | Protein Precipitation | Protein Precipitation | Solvent Extraction |
| Linear Range | 0.63 – 80 µM | 250 – 50000 ng/mL | 50 – 2000 ng/mL |
| Intra-assay Precision (% CV) | ≤ 2.7% | ≤9.1% | < 6.06% (RSD) |
| Inter-assay Precision (% CV) | ≤ 8.4% | ≤9.1% | < 6.06% (RSD) |
| Accuracy (RE) | ≤ ± 5.1% | ≤ ± 9.4% | Within 7.57% |
| Recovery | Not explicitly stated | Not explicitly stated | 84.91 ± 6.42% |
| Run Time | 7.4 min | 1.3 min | 2.5 min |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for atovaquone quantification using LC-MS/MS with a deuterated internal standard.
Method A: Protocol for Pediatric Patient Monitoring [2][3][4][5]
-
Sample Preparation:
-
To 10 µL of K2-EDTA human plasma, add the deuterated internal standard solution.
-
Precipitate proteins using a solution of acetonitrile, ethanol, and dimethylformamide (8:1:1 v:v:v).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Dilute the resulting supernatant for analysis.
-
-
Liquid Chromatography:
-
Employ a reverse-phase chromatographic separation.
-
Utilize a gradient elution method.
-
-
Mass Spectrometry:
-
Detect using a triple quadrupole mass spectrometer (e.g., SCIEX 5500 QTrap MS system).
-
Monitor the specific mass transitions for atovaquone and its deuterated internal standard.
-
Method B: High-Throughput Protocol [1][6]
-
Sample Preparation:
-
To 25 µL of K2-EDTA human plasma, add the internal standard.
-
Perform protein precipitation with acetonitrile.
-
-
Liquid Chromatography:
-
Separate the sample on a Polar-RP column.
-
-
Mass Spectrometry:
-
Detect using an API 4000 mass analyzer with an electrospray ionization source operating in negative ionization mode.
-
Use selected reaction monitoring for quantification.
-
Workflow for Atovaquone Quantification
The following diagram illustrates a typical experimental workflow for the quantification of atovaquone in plasma samples using LC-MS/MS with a deuterated internal standard.
Caption: Atovaquone quantification workflow.
Alternative Internal Standards and Methods
While deuterated internal standards are preferred for minimizing analytical variability, other compounds have been utilized. For instance, chlorothalidone has been employed as an internal standard in a validated LC-MS/MS method.[7] However, stable isotope-labeled internal standards like this compound are considered the gold standard as they co-elute with the analyte and exhibit similar ionization efficiency, thus compensating for matrix effects and variations in instrument response more effectively.
Beyond LC-MS/MS, other analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection have been developed for atovaquone quantification.[8][9] While these methods can be robust, they may lack the sensitivity and selectivity of mass spectrometry-based assays, potentially leading to greater inter-laboratory variability, especially at lower concentrations.
References
- 1. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A review on characteristics and analytical methods of atovaquone – a potent antimalarial agent | Journal of Applied Pharmaceutical Research [japtronline.com]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
Atovaquone-d5 Versus Structural Analogs: A Performance Showdown for Internal Standards in Bioanalysis
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Atovaquone-d5 and structural analog internal standards in quantitative bioanalytical methods.
In the realm of pharmacokinetic and bioequivalence studies, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of data quality, compensating for variability during sample preparation and analysis. While stable isotope-labeled (SIL) internal standards like this compound are often considered the gold standard, structural analogs present a more accessible alternative. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their bioanalytical assays.
Performance Data at a Glance
The selection of an internal standard hinges on its ability to mimic the analyte's behavior throughout the analytical process. The following table summarizes the key performance parameters of bioanalytical methods for Atovaquone using a deuterated internal standard ([²H₄]-Atovaquone, a close surrogate for this compound) and a structural analog internal standard (Chlorothalidone).
| Performance Parameter | Method with Deuterated Internal Standard ([²H₄]-Atovaquone) | Method with Structural Analog Internal Standard (Chlorothalidone) |
| Linearity (Dynamic Range) | 0.63 – 80 µM[1][2][3] | 50 – 2,000 ng/mL[4] |
| Intra-assay Precision (%CV) | ≤ 2.7%[1][2][3] | < 6.06%[4] |
| Inter-assay Precision (%CV) | ≤ 8.4%[1][2][3] | < 6.06%[4] |
| Accuracy (Deviation from Target) | ≤ ± 5.1%[1][2][3] | Within 7.57% (relative error)[4] |
| Extraction Recovery | Not explicitly reported, but method is reliable and robust[1][2][3] | 84.91 ± 6.42%[4] |
Note: The data presented is compiled from separate studies and serves as a comparative illustration. Direct head-to-head studies are limited. The performance of any internal standard is highly dependent on the specific matrix and method conditions.
The Isotopic Advantage: Why Deuterated Standards Excel
Stable isotope-labeled internal standards, such as this compound, are considered the ideal choice for quantitative LC-MS analysis. Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar ionization effects, providing superior correction for matrix effects and variability in sample processing.[5][6] However, it is crucial to verify the isotopic purity of deuterated standards, as the presence of unlabeled analyte or other deuterated forms can compromise assay accuracy.[5][7] One study noted the presence of this compound to -d8 in an Atovaquone-d4 standard, highlighting the importance of this verification.[7]
Structural Analogs: A Viable Alternative
Experimental Methodologies
To provide a practical context to the performance data, detailed experimental protocols from the cited studies are outlined below.
Method 1: LC-MS/MS Analysis of Atovaquone using a Deuterated Internal Standard ([²H₄]-Atovaquone)
This method was developed for the quantification of Atovaquone in human plasma.[1][2][3]
-
Sample Preparation: Atovaquone is extracted from 10 µL of K₂-EDTA human plasma using a protein precipitation method with a solution of acetonitrile, ethanol, and dimethylformamide (8:1:1 v/v/v).[1][2][3]
-
Chromatographic Separation: The separation is achieved using reverse-phase chromatography.[1][2] The total cycle time per injection is 7.4 minutes, with Atovaquone and its deuterated internal standard having a retention time of 4.3 minutes.[1][2][3]
-
Mass Spectrometric Detection: A SCIEX 5500 QTrap MS system is used for detection.[1][2][3]
Method 2: LC-MS-MS Determination of Atovaquone using a Structural Analog Internal Standard (Chlorothalidone)
This method was developed for the determination of Atovaquone in human plasma for a bioequivalence study.[4]
-
Sample Preparation: A solvent extraction procedure is employed to isolate Atovaquone and the internal standard, chlorothalidone, from the plasma matrix.[4]
-
Chromatographic Separation: The specific chromatographic conditions are not detailed in the abstract but would involve a suitable reverse-phase column and mobile phase to achieve separation.
-
Mass Spectrometric Detection: Detection is performed using electrospray ionization tandem mass spectrometry with multiple reaction monitoring.[4]
Visualizing the Workflow and Logic
To further clarify the processes and comparisons discussed, the following diagrams are provided.
Caption: A generalized workflow for the bioanalysis of Atovaquone using an internal standard.
Caption: A decision-making framework for selecting an internal standard for Atovaquone analysis.
Conclusion
The choice between a deuterated internal standard like this compound and a structural analog depends on the specific requirements of the assay, budget constraints, and the availability of reagents. While stable isotope-labeled standards generally offer superior performance in mitigating matrix effects, a carefully selected and validated structural analog can also yield accurate and precise results. The data and protocols presented in this guide provide a foundation for researchers to make an informed decision that best suits the objectives of their bioanalytical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Atovaquone-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Atovaquone-d5, ensuring compliance and minimizing environmental impact.
Important Note on Deuterated Compounds: this compound is a deuterated form of Atovaquone, meaning some hydrogen atoms have been replaced by deuterium, a stable (non-radioactive) isotope of hydrogen.[1][2] For disposal purposes, the primary hazard considerations are those of the parent compound, Atovaquone. The deuterium labeling does not introduce any radiological waste concerns.[1]
Hazard Profile of Atovaquone
Atovaquone is classified as a hazardous substance and is known to be very toxic to aquatic life, with long-lasting effects.[3][4] Therefore, it must be disposed of as hazardous waste and release to the environment must be avoided.[3]
| Hazard Classification | Description |
| Aquatic Toxicity | Very toxic to aquatic organisms.[3][4] |
| Human Health | May cause skin and serious eye irritation. May cause respiratory irritation.[4] Accidental ingestion may be harmful.[3] |
| Physical Hazards | Combustible solid, but difficult to ignite.[3] Dust may form explosive mixtures with air.[3] |
Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE:
-
Chemical safety goggles or eyeglasses.[5]
-
Protective gloves.
-
A lab coat or other protective clothing to prevent skin exposure.[5]
-
In cases of potential dust generation, a particulate respirator is recommended.[3]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect waste this compound solid material and any contaminated consumables (e.g., weighing paper, gloves, wipes) in a dedicated, clearly labeled hazardous waste container.
-
Avoid generating dust when handling the solid material.[3][5] If necessary, dampen the material slightly with water to prevent it from becoming airborne.[3]
-
Sweep or vacuum up any spilled solid material and place it in the designated waste container.[3][5] Ensure any vacuum used is suitable for collecting fine dusts and is properly grounded.[3]
-
-
Liquid Waste (Solutions containing this compound):
-
Collect solutions in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
3. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Include any other components of the waste mixture.
-
Keep containers securely sealed when not in use.
4. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]
-
The storage area should have appropriate spill containment measures in place.[6]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
